
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. MMQ is a quinoxaline derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, but it is thought to act on various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can protect neuronal cells from oxidative stress-induced cell death and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to improve glucose uptake in insulin-resistant cells, suggesting that it may have potential as a treatment for diabetes. In vivo studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can reduce inflammation and oxidative stress in animal models of disease, including Parkinson's disease and diabetic nephropathy.
実験室実験の利点と制限
The use of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one in lab experiments has several advantages. It is a relatively stable compound that can be synthesized in high yields and purity, making it a viable option for research purposes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to have a range of biological activities, making it a versatile tool for investigating various disease pathways. However, there are also limitations to its use. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has not been extensively studied in humans, and its safety profile is not well established. Additionally, the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, which may limit its use in certain research contexts.
将来の方向性
There are several future directions for 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one research. One area of interest is the development of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one derivatives that have improved pharmacological properties, such as increased bioavailability and specificity. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been investigated for its potential use in combination with other compounds, such as curcumin, to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one and to determine its safety and efficacy in humans. Overall, 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has significant potential as a pharmacological tool, and further research is needed to fully explore its therapeutic applications.
合成法
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can be synthesized through a variety of methods, including the condensation of 4-methoxyaniline and ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 1,2-diaminobenzene in the presence of acetic acid, followed by cyclization with acetic anhydride. The synthesis of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been optimized to produce high yields and purity, making it a viable option for research purposes.
科学的研究の応用
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been investigated for its potential use in treating a range of diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising compound for the treatment of other conditions such as diabetes and cardiovascular disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been used in various in vitro and in vivo studies to investigate its pharmacological properties, and its potential as a therapeutic agent is still being explored.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHCJMACXFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

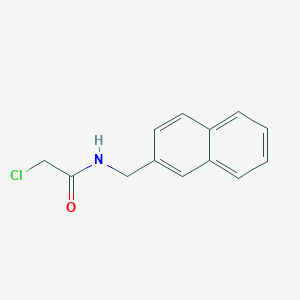
![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
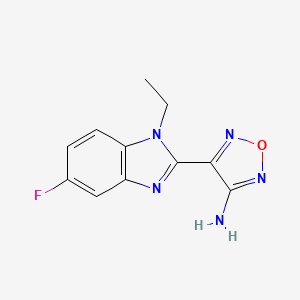

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)
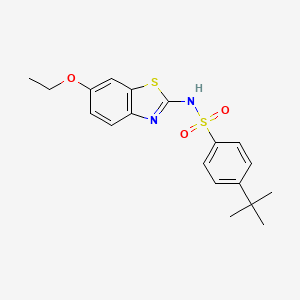
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
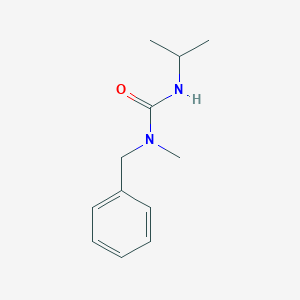
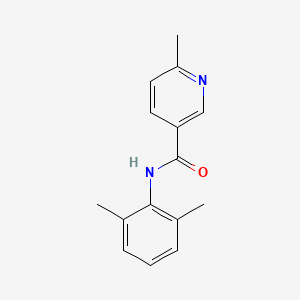
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
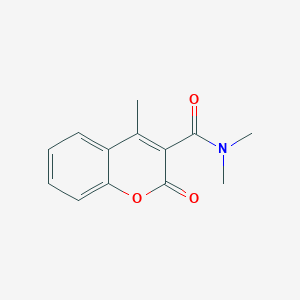

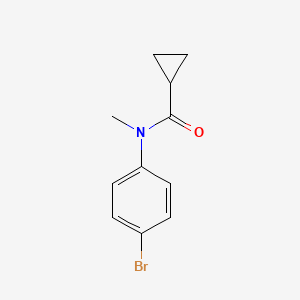
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)